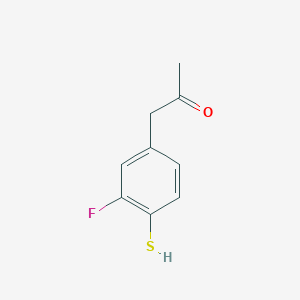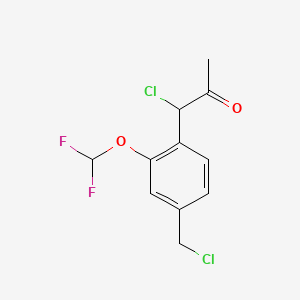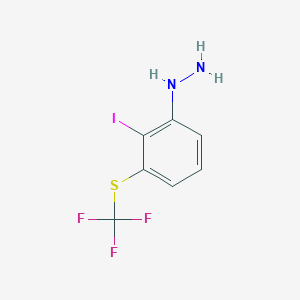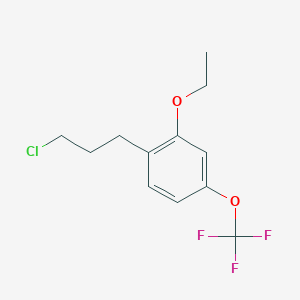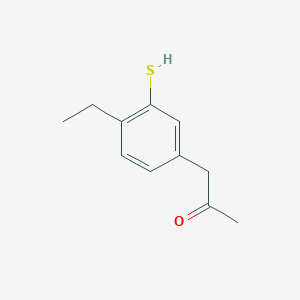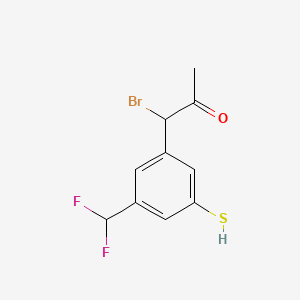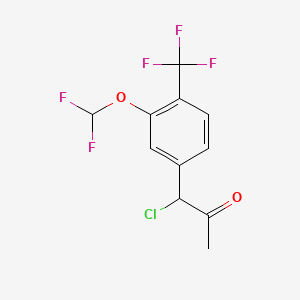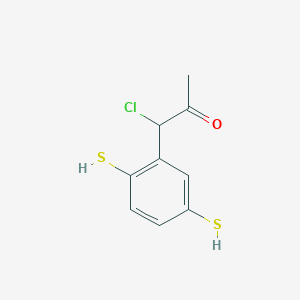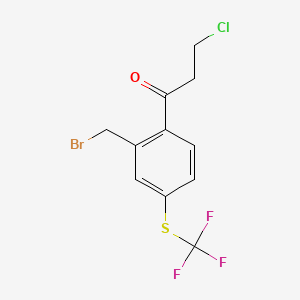
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.
Each of these steps requires specific reagents and conditions to ensure high yield and purity. For example, bromomethylation might involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, while trifluoromethylthiolation could be achieved using trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could lead to the formation of carboxylic acids or ketones.
科学的研究の応用
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the trifluoromethylthio group.
1-(4-(Trifluoromethylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one: Contains a methylthio group instead of trifluoromethylthio.
Uniqueness
The presence of both bromomethyl and trifluoromethylthio groups in 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one makes it unique. These groups confer distinct chemical properties, such as increased reactivity and stability, which can be advantageous in various applications.
特性
分子式 |
C11H9BrClF3OS |
|---|---|
分子量 |
361.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-5-8(18-11(14,15)16)1-2-9(7)10(17)3-4-13/h1-2,5H,3-4,6H2 |
InChIキー |
KANHHMLDHZYZEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CBr)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



